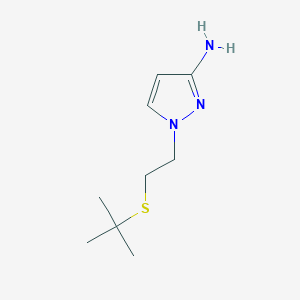
1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with an amine group and a tert-butylthioethyl side chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine typically involves the reaction of 1H-pyrazole-3-carboxylic acid with tert-butylthiol in the presence of a suitable activating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate ester, which is then aminated to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, making it more sustainable and scalable .
化学反応の分析
Types of Reactions: 1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazoles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various N-substituted pyrazole derivatives.
科学的研究の応用
1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The tert-butylthio group can modulate the compound’s lipophilicity, enhancing its ability to penetrate cell membranes. The amine group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity. The pyrazole ring can participate in π-π interactions, further stabilizing the compound’s interaction with its targets .
類似化合物との比較
- 1-(2-(Methylthio)ethyl)-1h-pyrazol-3-amine
- 1-(2-(Ethylthio)ethyl)-1h-pyrazol-3-amine
- 1-(2-(Isopropylthio)ethyl)-1h-pyrazol-3-amine
Comparison: 1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine is unique due to the presence of the bulky tert-butylthio group, which can significantly influence its steric and electronic properties. This makes it distinct from its analogs with smaller alkylthio groups, potentially leading to different reactivity and biological activity profiles .
特性
分子式 |
C9H17N3S |
|---|---|
分子量 |
199.32 g/mol |
IUPAC名 |
1-(2-tert-butylsulfanylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3S/c1-9(2,3)13-7-6-12-5-4-8(10)11-12/h4-5H,6-7H2,1-3H3,(H2,10,11) |
InChIキー |
QZIRYDDGMAWZGP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)SCCN1C=CC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide](/img/structure/B13473029.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13473030.png)

![4,4,5,5-Tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13473035.png)

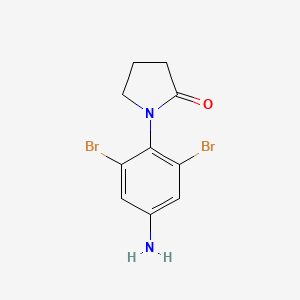

amine](/img/structure/B13473061.png)
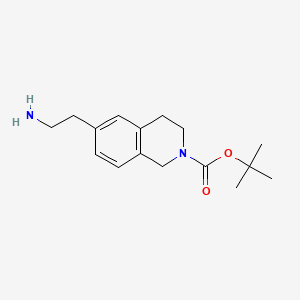

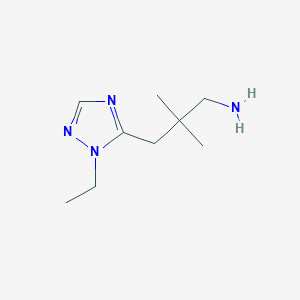
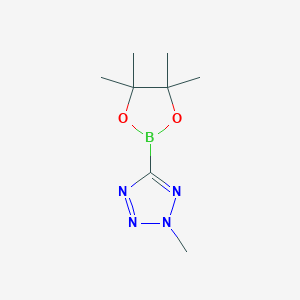
![4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B13473092.png)
